molecular formula C21H17ClN4O B2909469 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105240-34-3

6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Katalognummer: B2909469
CAS-Nummer: 1105240-34-3
Molekulargewicht: 376.84
InChI-Schlüssel: CTGIVTNLVDRZKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H17ClN4O and its molecular weight is 376.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , identified by its CAS number 1105240-34-3, belongs to a class of pyrazolo[3,4-d]pyridazine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and as kinase inhibitors. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC21H17ClN4O
Molecular Weight376.8 g/mol
StructureChemical Structure

Research indicates that pyrazolo[3,4-d]pyridazine derivatives may exert their biological effects through multiple mechanisms:

  • Inhibition of Kinase Activity : Many derivatives in this class have shown promising results as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). In particular, compounds similar to this compound have demonstrated significant inhibitory effects against wild-type and mutant EGFRs .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. For instance, an increase in the BAX/Bcl-2 ratio has been observed in treated cells .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at specific phases (S and G2/M), which is crucial for inhibiting cancer cell proliferation .

Anti-Cancer Activity

A series of studies have evaluated the anti-cancer potential of pyrazolo[3,4-d]pyridazine derivatives:

  • In Vitro Studies : The compound was tested against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibits potent anti-proliferative activity with IC50 values in the low micromolar range .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to a significant reduction in cells in the G1 phase and an increase in both S and G2/M phases, indicating effective cell cycle modulation .

Kinase Inhibition

The inhibition of EGFR is particularly noteworthy:

  • IC50 Values : The compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapy for resistant cancer forms .

Case Studies

Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyridazine derivatives:

  • Study on Compound Derivatives : A comprehensive evaluation of multiple derivatives showed that modifications at various positions significantly affected their potency against EGFR and overall cytotoxicity .
  • Clinical Relevance : The promising results from preclinical studies suggest that such compounds could serve as lead candidates for further development into therapeutic agents targeting EGFR-related cancers.

Eigenschaften

IUPAC Name

6-[(2-chlorophenyl)methyl]-4-cyclopropyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c22-18-9-5-4-6-15(18)13-25-21(27)20-17(19(24-25)14-10-11-14)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGIVTNLVDRZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.